molecular formula C8H7FN2O B1343693 6-Fluoro-4-methoxy-1H-indazole CAS No. 885522-57-6

6-Fluoro-4-methoxy-1H-indazole

Cat. No.: B1343693
CAS No.: 885522-57-6
M. Wt: 166.15 g/mol
InChI Key: UDCNOKLYDDTYFZ-UHFFFAOYSA-N
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Description

6-Fluoro-4-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of fluorine and methoxy groups in this compound enhances its chemical properties, making it a compound of interest in various scientific research fields.

Scientific Research Applications

6-Fluoro-4-methoxy-1H-indazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and as a precursor in chemical manufacturing.

Safety and Hazards

The safety and hazards of 6-Fluoro-1H-indazole are documented in its Material Safety Data Sheet (MSDS). It has been classified under GHS07 with the signal word “Warning”. The hazard statements include H302, H315, H319, H335 and the precautionary statements include P261, P305, P338, P351 .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles .

Biochemical Analysis

Biochemical Properties

6-Fluoro-4-methoxy-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation . Furthermore, this compound can alter cellular metabolism by modulating the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors, proteins that regulate the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other chemicals . Over time, this compound can degrade, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, while exceeding this dosage can lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, which catalyze the oxidation of organic substances . This compound can also interact with cofactors, molecules that assist in biochemical transformations, influencing metabolic flux and metabolite levels . The metabolites of this compound can have different biological activities, contributing to its overall effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, proteins that facilitate the movement of molecules across cell membranes . Once inside the cell, this compound can bind to binding proteins, which can influence its localization and accumulation . The distribution of this compound within tissues can affect its overall biological activity .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can accumulate in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . The localization of this compound within the cell can determine its specific biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-methoxy-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluoro-4-methoxyaniline with hydrazine hydrate under acidic conditions to form the indazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper or palladium may be employed to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-4-methoxy-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using reagents like sodium methoxide or potassium fluoride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of substituted indazole derivatives with different functional groups.

Comparison with Similar Compounds

  • 4-Fluoro-1H-indazole
  • 6-Methoxy-1H-indazole
  • 5-Fluoro-4-methoxy-1H-indazole

Comparison: 6-Fluoro-4-methoxy-1H-indazole is unique due to the simultaneous presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced potency or selectivity in certain applications.

Properties

IUPAC Name

6-fluoro-4-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-12-8-3-5(9)2-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCNOKLYDDTYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646516
Record name 6-Fluoro-4-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-57-6
Record name 6-Fluoro-4-methoxy-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885522-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-4-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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